molecular formula C8H14O2 B1374131 3-Cyclopropyl-3-methylbutanoic acid CAS No. 1021939-05-8

3-Cyclopropyl-3-methylbutanoic acid

Cat. No.: B1374131
CAS No.: 1021939-05-8
M. Wt: 142.2 g/mol
InChI Key: BYKZSXIJPNCMRD-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-methylbutanoic acid is an organic compound with the molecular formula C8H14O2 It is characterized by a cyclopropyl group and a methyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-3-methylbutanoic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of cyclopropylmethyl ketone with a Grignard reagent, followed by oxidation to introduce the carboxylic acid functionality.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel can be used to facilitate the cyclopropanation reactions, while advanced purification techniques like distillation and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid to alcohols or aldehydes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used to introduce halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-Cyclopropyl-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in metabolic pathways. The cyclopropyl group can influence the compound’s binding affinity and specificity, leading to unique biological activities.

Comparison with Similar Compounds

  • 3-Cyclopropyl-3-methylbutyric acid
  • 4-Cyclopropyl-2-methylbutanoic acid
  • 2-Cyclopropyl-2-methylbutanoic acid

Comparison: Compared to these similar compounds, 3-Cyclopropyl-3-methylbutanoic acid is unique due to its specific structural arrangement, which can result in distinct chemical reactivity and biological activity. The presence of the cyclopropyl group in different positions can significantly alter the compound’s properties and applications.

Properties

IUPAC Name

3-cyclopropyl-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2,5-7(9)10)6-3-4-6/h6H,3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKZSXIJPNCMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 3-cyclopropyl-3-methylbutyric acid ethyl ester (3.0 g, 17.6 mmol) and lithium hydroxide monohydrate (3.5 g, 105 mmol) in THF/H2O/MeOH (24 mL, 2:1:1 v/v) was stirred at rt overnight. The reaction mixture was diluted with water (100 mL), and washed with ethyl acetate (2×50 mL). The aqueous layer was acidified with 2M HCl and extracted with ethyl acetate (3×100 mL). The combined organic extracts were washed with brine (200 mL), dried over sodium sulfate and concentrated to give 3-cyclopropyl-3-methylbutyric acid.
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3 g
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lithium hydroxide monohydrate
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3.5 g
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THF H2O MeOH
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24 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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